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CCT241161: Mechanism of Action and Rationale
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Compound Focus: CCT241161
Cat. No.: S548106

CCT241161 is a novel, orally available small-molecule inhibitor characterized as a pan-RAF and SRC-
family kinase (SFK) inhibitor [1] [2]. Its design addresses two major challenges in targeting the MAPK
pathway:

o Paradox-Breaking Activity: Unlike first-generation BRAF inhibitors (e.g., Vemurafenib, Dabrafenib),
CCT241161 does not cause paradoxical activation of the MEK/ERK pathway in cells with wild-type
BRAF or mutant NRAS [1]. This makes it suitable for treating NRAS-driven melanomas.

e Dual Targeting: It simultaneously inhibits key drivers of melanoma proliferation and resistance by
targeting both the RAF and SFK signaling nodes [1].

The table below summarizes its primary kinase targets and measured potency (ICso values).

Table 1: Kinase Inhibition Profile of CCT241161 [1]

Kinase Target ICs0 (UM) Significance in Melanhoma

BRAF (V600E) 0.015 Oncogenic driver in ~50% of melanomas

CRAF 0.006 Key mediator in NRAS mutant and resistant melanomas
SRC 0.01 Promotes resistance via RTK/SFK signaling

LCK 0.003 Member of the SRC-family kinases

Summary of Key Preclinical Efficacy Data

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s548106?utm_src=pdf-body
https://www.smolecule.com/products/s548106?utm_src=pdf-interest
https://www.smolecule.com/products/s548106?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297292/
https://veri.larvol.com/associations/nras-mutation_melanoma_cct241161
https://www.smolecule.com/products/s548106?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297292/
https://www.smolecule.com/products/s548106?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297292/
https://www.smolecule.com/products/s548106?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The anti-tumor efficacy of CCT241161 was established in a range of in vitro and in vivo models, including

NRAS mutant melanomas.

Table 2: Summary of Preclinical Efficacy of CCT241161 in NRAS Mutant Models

) NRAS -

Experimental Model . Key Findings Reference
Mutation

SK-MEL-2 Cell Line Q61R Inhibited cell growth more efficiently than [1]

(Proliferation assay) PLX4720 (BRAF inhibitor)

MMAC Cell Line Q61K Inhibited cell growth more efficiently than [1]

(Proliferation assay) PLX4720 (BRAF inhibitor)

Patient-Derived Xenograft Q61L Inhibited MEK/ERK signaling and induced  [1] [3]

(PDX) tumor regression

Experimental Protocols

Below are detailed methodologies for key experiments based on the published study.

Cell Growth Inhibition (Proliferation) Assay

This protocol measures the direct anti-proliferative effects of CCT241161 on cancer cells in culture.

e Cell Lines: Human melanoma cell lines (e.g., SK-MEL-2 with NRAS Q61R, MMAC with NRAS Q61K)

[1].

¢ Reagents: CCT241161 (e.g., prepared as a 10 mM stock solution in DMSO), cell culture media,

PLX4720 (control BRAF inhibitor), cell viability reagent (e.g., MTT, CellTiter-Glo).
e Procedure:

o Seed cells in 96-well plates at a density of 1,500-3,000 cells per well and allow to adhere

overnight.

o Treat cells with a dose range of CCT241161 (e.g., 0.001 nM to 10 pM) or a control compound

(e.g., PLX4720, DMSO vehicle). Include at least three replicates per condition.

o Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% COz).
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o Assess cell viability by adding MTT reagent and measuring absorbance or by adding CellTiter-
Glo reagent and measuring luminescence.

o Calculate the percentage of growth inhibition and the half-maximal growth inhibitory
concentration (Glso) using non-linear regression analysis of the dose-response curves.

In Vivo Efficacy Study in Mouse Xenograft Models

This protocol evaluates the efficacy of CCT241161 in suppressing tumor growth in live animal models.

¢ Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) implanted with either:
o Cell line-derived xenografts (CDX) from an NRAS Q61L mutant melanoma line [3].
o Patient-derived xenografts (PDX) from a BRAF mutant melanoma resistant to BRAF/MEK
inhibition [1].
e Dosing Formulation: CCT241161 is prepared as a solution for oral gavage, typically in a vehicle
containing 10% DMSO, 40% PEG300, and 50% PBS [1].
e Procedure:
o When tumors reach a palpable size (e.g., ~100-150 mms3), randomize mice into treatment and
control groups (n=5-10 per group).
o Administer CCT241161 via oral gavage at 20 mg/kg, once daily. The control group receives
the vehicle only.
o Monitor mice daily for clinical signs and adverse effects. Measure tumor dimensions with
calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x
Width?) / 2.
o The study duration is typically 3-4 weeks, or until control group tumors reach a predetermined
endpoint.
o Collect tumors and plasma at the end of the study for downstream analysis (e.qg.,
immunoblotting, pharmacokinetics).

Immunoblotting (Western Blot) Analysis of Pathway Inhibition

This protocol confirms the on-target mechanism of CCT241161 by analyzing the phosphorylation status of

key signaling proteins.

e Cell Lines: NRAS mutant melanoma cells (e.g., SK-MEL-2).

e Reagents: CCT241161, lysis buffer (RIPA buffer supplemented with protease and phosphatase
inhibitors), antibodies against p-ERK (Thr202/Tyr204), total ERK, p-SRC (Tyr416), total SRC, and a
loading control (e.g., GAPDH or B-Actin).

e Procedure:
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o Seed cells in 6-well plates and allow them to reach ~70% confluence.

o Treat cells with CCT241161 at its ICso or IC100 concentration (e.g., 1 pM) for a time course
(e.q., 2, 6, 24 hours). Include a DMSO vehicle control.

o Lyse cells on ice, quantify protein concentration, and separate equal amounts of protein by
SDS-PAGE.

o Transfer proteins to a PVDF membrane, block with 5% BSA, and incubate with primary
antibodies overnight at 4°C.

o The next day, incubate with appropriate HRP-conjugated secondary antibodies and develop
using an enhanced chemiluminescence (ECL) substrate.

o Expected Outcome: A significant reduction in the levels of p-ERK and p-SRC in treated samples
compared to the vehicle control, indicating effective pathway inhibition [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of CCT241161 and a simplified in vivo efficacy

workflow.
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Discussion and Application Notes

¢ Key Advantage for NRAS Mutants: The dual pan-RAF/SFK inhibition profile is critical for efficacy in
NRAS mutant melanomas, where resistance often emerges through RTK/SFK signaling that

reactivates the MAPK pathway [1].

o Safety Profile: In comprehensive preclinical toxicology studies, CCT241161 was well-tolerated. A
dose of 20 mglkg/day was established as effective and safe for in vivo studies, with no significant

adverse effects or body weight loss reported [1].

e Overcoming Resistance: CCT241161 demonstrates activity in patient-derived xenograft (PDX)
models with acquired resistance to both BRAF inhibitors and combination BRAF/MEK inhibitor
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therapy, highlighting its potential as a second-line treatment [1] [2].

Important Limitations

e Preclinical Stage: It is crucial to note that CCT241161 is a preclinical research compound. The
search results indicated that clinical trials were scheduled to begin in 2015 [4] [1], but no results or
more recent development status was found.

o Data Availability: The quantitative data and protocols are based on a single, albeit seminal,
publication. Researchers should seek more recent developments in next-generation RAF inhibitors.

I hope these detailed application notes and protocols are helpful for your research. Should you require further

clarification or have a specific experimental question not covered here, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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